What are the physical and chemical properties of (tetrahydrothiophen-2-yl)methanamine hydrochloride?
What are the physical and chemical properties of (tetrahydrothiophen-2-yl)methanamine hydrochloride?
An In-depth Technical Guide to (Tetrahydrothiophen-2-yl)methanamine Hydrochloride
Introduction: A Versatile Heterocyclic Building Block in Modern Drug Discovery
(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a saturated heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring and a primary aminomethyl group. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a valuable and versatile building block for medicinal chemists and drug development professionals. The tetrahydrothiophene moiety, a saturated analog of thiophene, serves as a bioisostere for other five-membered rings like tetrahydrofuran and cyclopentane, offering unique steric and electronic properties. The presence of a primary amine provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into more complex molecular architectures. This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, alongside insights into its synthesis and handling, to support its effective application in research and development. The thiophene nucleus is a cornerstone in many pharmacologically active agents, known to be present in compounds with anti-inflammatory, anti-cancer, and antimicrobial properties[1]. The deuterated analog of the unsaturated parent compound, 2-thiophenemethanamine, has been synthesized as a key intermediate for creating isotopically labelled standards of potential pharmaceuticals, highlighting the importance of this structural class in metabolic studies and clinical development[2][3].
Molecular Structure and Core Physicochemical Properties
The fundamental structure consists of a five-membered saturated ring containing a sulfur atom, with a methyleneamine group attached at the C2 position. The hydrochloride salt form protonates the primary amine, enhancing its polarity.
Caption: Chemical structure of (tetrahydrothiophen-2-yl)methanamine hydrochloride.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | (Tetrahydrothiophen-2-yl)methanaminium chloride | IUPAC Nomenclature |
| CAS Number | 2098067-29-7 | [4] |
| Molecular Formula | C₅H₁₂ClNS | Derived from structure |
| Molecular Weight | 153.68 g/mol | Calculated from formula |
| Appearance | White to off-white crystalline solid | Inferred from similar amine hydrochlorides[5] |
| Solubility | Soluble in water, methanol. | The hydrochloride salt form significantly increases aqueous solubility compared to the free base[5]. |
| Melting Point | Data not available. Analogous (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride melts at 108-110 °C. | [6] |
| Boiling Point | Decomposes before boiling. The parent compound, tetrahydrothiophene, boils at 119 °C. | [7] |
| pKa | ~9-10 (Predicted) | Estimated for a primary alkylammonium ion. |
Chemical Reactivity and Stability
The reactivity of (tetrahydrothiophen-2-yl)methanamine hydrochloride is governed by its two primary functional groups: the primary ammonium salt and the thioether (sulfide) linkage within the thiolane ring.
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Amine Group Reactivity : The primary amine (in its free base form) is a potent nucleophile and a weak base. It readily participates in standard amine reactions such as acylation, alkylation, reductive amination, and sulfonylation. The hydrochloride salt is stable but can be neutralized with a suitable base (e.g., NaHCO₃, triethylamine) to liberate the free amine in situ for subsequent reactions.
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Thioether Group Reactivity : The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation. Strong oxidizing agents can convert the thioether to a sulfoxide and subsequently to a sulfone. This transformation can be a deliberate synthetic step to modulate the electronic properties and polarity of the molecule.
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Chemical Stability : The compound is stable under recommended storage conditions (cool, dry, well-ventilated area)[8]. It is incompatible with strong oxidizing agents, strong acids, and strong bases[8]. Upon combustion, it may decompose to emit toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas[8].
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following data are predicted based on its structure and analysis of analogous compounds[3][9][10].
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | δ (ppm) ~8.0-8.5 : Broad singlet, 3H (-NH₃⁺). δ (ppm) ~3.5-4.0 : Multiplet, 1H (ring -CH- at C2). δ (ppm) ~2.8-3.2 : Multiplet, 2H (ring -S-CH₂- at C5). δ (ppm) ~2.9-3.4 : Multiplet, 2H (-CH₂-NH₃⁺). δ (ppm) ~1.6-2.2 : Multiplets, 4H (ring -CH₂-CH₂- at C3 and C4). |
| ¹³C NMR | δ (ppm) ~45-50 : Ring -CH- at C2. δ (ppm) ~40-45 : -CH₂-NH₃⁺. δ (ppm) ~30-35 : Ring -S-CH₂- at C5. δ (ppm) ~25-30 : Ring carbons C3 and C4. |
| FT-IR | ν (cm⁻¹) ~2800-3100 : N-H stretching (broad, from -NH₃⁺). ν (cm⁻¹) ~2850-2960 : C-H stretching (aliphatic). ν (cm⁻¹) ~1580-1650 : N-H bending. ν (cm⁻¹) ~1050-1250 : C-N stretching. ν (cm⁻¹) ~600-700 : C-S stretching. |
| Mass Spec (ESI+) | m/z : 118.07 [M+H]⁺ corresponding to the free base (C₅H₁₁NS). |
Experimental Protocol: pKa Determination by Potentiometric Titration
The pKa value is critical for understanding the ionization state of the molecule at physiological pH, which influences its solubility, membrane permeability, and target binding.
Objective: To determine the acid dissociation constant (pKa) of the primary ammonium group.
Methodology:
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Preparation: Accurately weigh ~15 mg of (tetrahydrothiophen-2-yl)methanamine hydrochloride and dissolve it in 50 mL of deionized water.
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Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
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Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). Alternatively, a Gran plot can be used for a more precise determination.
Causality: This method directly measures the change in proton concentration as the ammonium ion is neutralized by the strong base. The inflection point of the resulting curve corresponds to the equivalence point where all the acid has been neutralized, and the pKa is found at the point of 50% neutralization, where the concentrations of the protonated (NH₃⁺) and deprotonated (NH₂) species are equal.
Representative Synthesis Workflow
The synthesis of (tetrahydrothiophen-2-yl)methanamine hydrochloride can be envisioned from commercially available thiophene, involving a sequence of functional group transformations and ring saturation.
Caption: Role as a scaffold for generating diverse chemical entities.
The thiophene moiety itself is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1] Its saturated form, tetrahydrothiophene, acts as a flexible, lipophilic spacer. The sulfur atom can engage in non-covalent interactions with biological targets and offers a potential site for metabolism (S-oxidation).[11] The structural motif is found in compounds investigated for the treatment of cancer and drug-resistant malaria, underscoring its relevance in addressing critical unmet medical needs.[3]
Safety, Handling, and Storage
As a research chemical, (tetrahydrothiophen-2-yl)methanamine hydrochloride should be handled with appropriate precautions.
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat. Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[8][12]
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[8][13]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12][14]
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First Aid:
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Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]
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Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[8]
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Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[15]
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Conclusion
(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a foundational building block with well-defined chemical properties. Its dual functionality—a reactive primary amine and a stable thioether ring—provides a robust platform for synthetic elaboration. A thorough understanding of its physicochemical properties, reactivity, and spectral characteristics is paramount for its successful application in the design and synthesis of novel small molecules for drug discovery and development.
References
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Synthesis and Characterization of 2‐Thiophenemethanamine‐ 2 H 5 Hydrochloride. (2026, February 21). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. (2026, January 6). PMC. Retrieved from [Link]
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Electronic Supplementary Material (ESI) for Dalton Transactions. (2021). The Royal Society of Chemistry. Retrieved from [Link]
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Tetrahydrothiophene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
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Kumar, R., et al. (n.d.). Therapeutic importance of synthetic thiophene. PMC - NIH. Retrieved from [Link]
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1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. (2022, January 10). Taylor & Francis Online. Retrieved from [Link]
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Safety evaluation of substituted thiophenes used as flavoring ingredients. (n.d.). ScienceDirect. Retrieved from [Link]
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